molecular formula C20H18FNO3 B2970628 1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-85-0

1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2970628
CAS RN: 877810-85-0
M. Wt: 339.366
InChI Key: NUNYFLNWBZFAOT-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two molecular rings joined by one atom, forming a structure somewhat like a bow tie . They are often used in the pharmaceutical industry and in the synthesis of various drugs .


Synthesis Analysis

The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . The versatility of the spiropiperidine scaffold in the context of library synthesis is exemplified by selective and sequential derivatisation of the amino and aryl bromide functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-(3-Bromo-4-fluorobenzoyl)piperidine, has been analyzed . The molecular formula is CHBrFNO, with an average mass of 286.140 Da and a monoisotopic mass of 285.016449 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” are not available, similar compounds have been synthesized using various reactions . For instance, an efficient chiral bifunctional amine-thiourea catalysed cascade oxa-Michael–Michael addition of 4-alkenyl pyrazolin-3-ones to (E)-2-(2-nitrovinyl)phenol for the synthesis of chiral heterocyclic systems containing spiro[chroman-3,3’-pyrazol] scaffolds has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 1-(3-Bromo-4-fluorobenzoyl)piperidine, include a density of 1.5±0.1 g/cm3, boiling point of 387.6±32.0 °C at 760 mmHg, and a molar refractivity of 64.0±0.3 cm3 .

Scientific Research Applications

Sigma Ligands and Binding Site Affinity

The study conducted by Moltzen, Perregaard, and Meier (1995) explored spiro[isobenzofuran-1(3H),4'-piperidines] and corresponding benzofuran and benzopyran derivatives, synthesizing and evaluating them as sigma ligands. These compounds demonstrated selective affinity towards sigma 2 binding sites, with subnanomolar range affinity, highlighting their potential in targeting sigma receptors, which are implicated in various neurological disorders (Moltzen, Perregaard, & Meier, 1995).

Histone Deacetylase (HDAC) Inhibitors

Thaler et al. (2012) developed a series of spiro[chromane-2,4′-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and demonstrated improved in vivo activity, indicating their potential in cancer treatment by modulating gene expression through histone acetylation (Thaler et al., 2012).

Pharmacological Screening for Analgesic and Antihypertensive Activities

Novelli and Sparatore (1996) prepared derivatives of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] and subjected them to pharmacological screening, revealing modest dopamine antagonism alongside analgesic and antihypertensive activities. This highlights the compound's potential in developing new therapeutic agents with analgesic and antihypertensive properties (Novelli & Sparatore, 1996).

Neuroleptic Potential

Allen et al. (1978) synthesized 1'-[3-(4-fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, examining their potential as central nervous system depressants. These compounds showed potent activity, akin to chlorpromazine, in animal models, indicating their potential use as neuroleptics (Allen et al., 1978).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating ongoing research in this field.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been found to have various effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and any effects on their activity or function .

properties

IUPAC Name

1'-(3-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYFLNWBZFAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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